molecular formula C6H5F7O B082846 2,2-Bis(trifluoromethyl)butanoyl fluoride CAS No. 14316-81-5

2,2-Bis(trifluoromethyl)butanoyl fluoride

Cat. No.: B082846
CAS No.: 14316-81-5
M. Wt: 226.09 g/mol
InChI Key: JEYZHVUKERZQIQ-UHFFFAOYSA-N
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Description

2,2-Bis(trifluoromethyl)butanoyl fluoride is an organofluorine compound characterized by the presence of two trifluoromethyl groups attached to a butanoyl fluoride backbone. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(trifluoromethyl)butanoyl fluoride typically involves the introduction of trifluoromethyl groups into a butanoyl fluoride structure. One common method includes the reaction of a suitable butanoyl precursor with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents that facilitate the incorporation of trifluoromethyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and high-pressure systems to optimize the reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(trifluoromethyl)butanoyl fluoride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,2-Bis(trifluoromethyl)butanoyl fluoride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Bis(trifluoromethyl)butanoyl fluoride involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to participate in various chemical and biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Bis(trifluoromethyl)propionyl fluoride
  • 2,2-Bis(trifluoromethyl)acetyl fluoride
  • 2,2-Bis(trifluoromethyl)benzoyl fluoride

Uniqueness

2,2-Bis(trifluoromethyl)butanoyl fluoride is unique due to its specific structural configuration, which imparts distinct chemical properties. The presence of two trifluoromethyl groups enhances its stability and reactivity compared to similar compounds, making it valuable in various applications.

Properties

IUPAC Name

2,2-bis(trifluoromethyl)butanoyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F7O/c1-2-4(3(7)14,5(8,9)10)6(11,12)13/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYZHVUKERZQIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)F)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30575397
Record name 2,2-Bis(trifluoromethyl)butanoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14316-81-5
Record name 2,2-Bis(trifluoromethyl)butanoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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